

Structure-Activity Relationship of Benzoxazine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name:	Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate
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Benzoxazine derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their unique structural features allow for diverse chemical modifications, leading to a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzoxazine derivatives, supported by quantitative data from key experimental studies. Detailed methodologies for the cited experiments are also provided to facilitate reproducibility and further research.

Anticancer Activity of Benzoxazine Derivatives

The anticancer potential of benzoxazine derivatives has been extensively investigated against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Anticancer Potency

A study on 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives revealed that substitutions on the benzene ring significantly influence their cytotoxic effects. The data presented below summarizes the inhibitory concentrations (IC50) of these derivatives against the A549 human lung cancer cell line.

Compound ID	Substitution Pattern	A549 IC50 (μM)	Reference
1a	Unsubstituted	> 50	[1]
1b	6-Chloro	25.3	[1]
1c	8-Chloro	15.8	[1]
1d	6,8-Dichloro	8.9	[1]
1e	6-Amino	> 50	[1]

Structure-Activity Relationship Insights:

- The presence of electron-withdrawing groups, such as chlorine, at the 6 and 8 positions of the benzoxazine ring enhances anticancer activity.[1]
- The disubstituted derivative with chlorine at both the 6 and 8 positions (Compound 1d) exhibited the highest potency, suggesting a synergistic effect.[1]
- The introduction of an electron-donating amino group at the 6-position (Compound 1e) resulted in a loss of activity.[1]

Another study focused on 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives and their efficacy against various cancer cell lines, including A549 (lung), DLD-1 (colorectal), and MV4-11 (leukemia).[4] An imidazole derivative with a para-CF₃ substituted benzene ring at the C-2 position was identified as a potent anti-leukemic agent.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The cell viability and antiproliferative activity of the benzoxazine derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
- Compound Treatment: The cells are then treated with various concentrations of the benzoxazine derivatives and incubated for an additional 48 hours.

- MTT Addition: After the incubation period, 20 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
- Formazan Solubilization: The medium is removed, and 150 μ L of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Signaling Pathway: Inhibition of c-Myc G-Quadruplex

Certain benzoxazinone derivatives have been shown to exert their anticancer effects by targeting the c-Myc oncogene.^[5] These compounds can induce and stabilize the formation of G-quadruplex structures in the c-Myc promoter region, which in turn downregulates the expression of c-Myc mRNA.^[5] This leads to the inhibition of cancer cell proliferation and migration.^[5]

Mechanism of c-Myc inhibition by benzoxazinone derivatives.

Antimicrobial Activity of Benzoxazine Derivatives

Benzoxazine derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Their antimicrobial efficacy is largely dependent on the nature and position of substituents on the benzoxazine scaffold.

Comparative Antimicrobial Potency

A study on benzoxazine-6-sulfonamide derivatives highlighted the importance of substitutions on the piperazine ring attached to the sulfonamide moiety for antimicrobial activity. The minimum inhibitory concentrations (MICs) against various microorganisms are summarized below.

Compound ID	Substitution on Phenyl Ring	B. subtilis MIC (µg/mL)	E. coli MIC (µg/mL)	A. niger MIC (µg/mL)	Reference
1a	H	62.5	125	125	[6]
1b	4-Fluoro	31.25	62.5	62.5	[6]
1c	2,4-Difluoro	31.25	62.5	62.5	[6]
1e	4-Chloro	62.5	125	125	[6]
1h	4-Nitro	62.5	125	125	[6]

Structure-Activity Relationship Insights:

- The presence of a fluoro group on the aromatic ring attached to the piperazine moiety generally enhances antimicrobial activity against both bacteria and fungi.[\[6\]](#)
- Compounds with a 4-fluoro (1b) or 2,4-difluoro (1c) substitution exhibited the most potent activity.[\[6\]](#)
- Electron-donating and strongly electron-withdrawing groups resulted in moderate activity.[\[6\]](#)

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

The antimicrobial activity of the synthesized compounds can be evaluated using the agar well diffusion method.

- Preparation of Media: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.
- Inoculation: The microbial cultures are uniformly spread over the surface of the agar plates.
- Well Preparation: Wells of a standard diameter (e.g., 6 mm) are punched into the agar.
- Compound Application: A specific concentration of each benzoxazine derivative dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

- Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity of Benzoxazine Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzoxazine derivatives have been explored as potential anti-inflammatory agents, primarily through their ability to modulate inflammatory signaling pathways.

Comparative Anti-inflammatory Potency

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were synthesized and evaluated for their anti-inflammatory effects in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[2][3]

Compound ID	Substitution on Triazole Ring	NO Production Inhibition (%) at 10 μ M	Reference
e2	3-Chlorobenzyl	68.5	[2]
e16	4-Trifluoromethylbenzyl	75.2	[2]
e20	2,4-Dichlorobenzyl	72.8	[2]

Structure-Activity Relationship Insights:

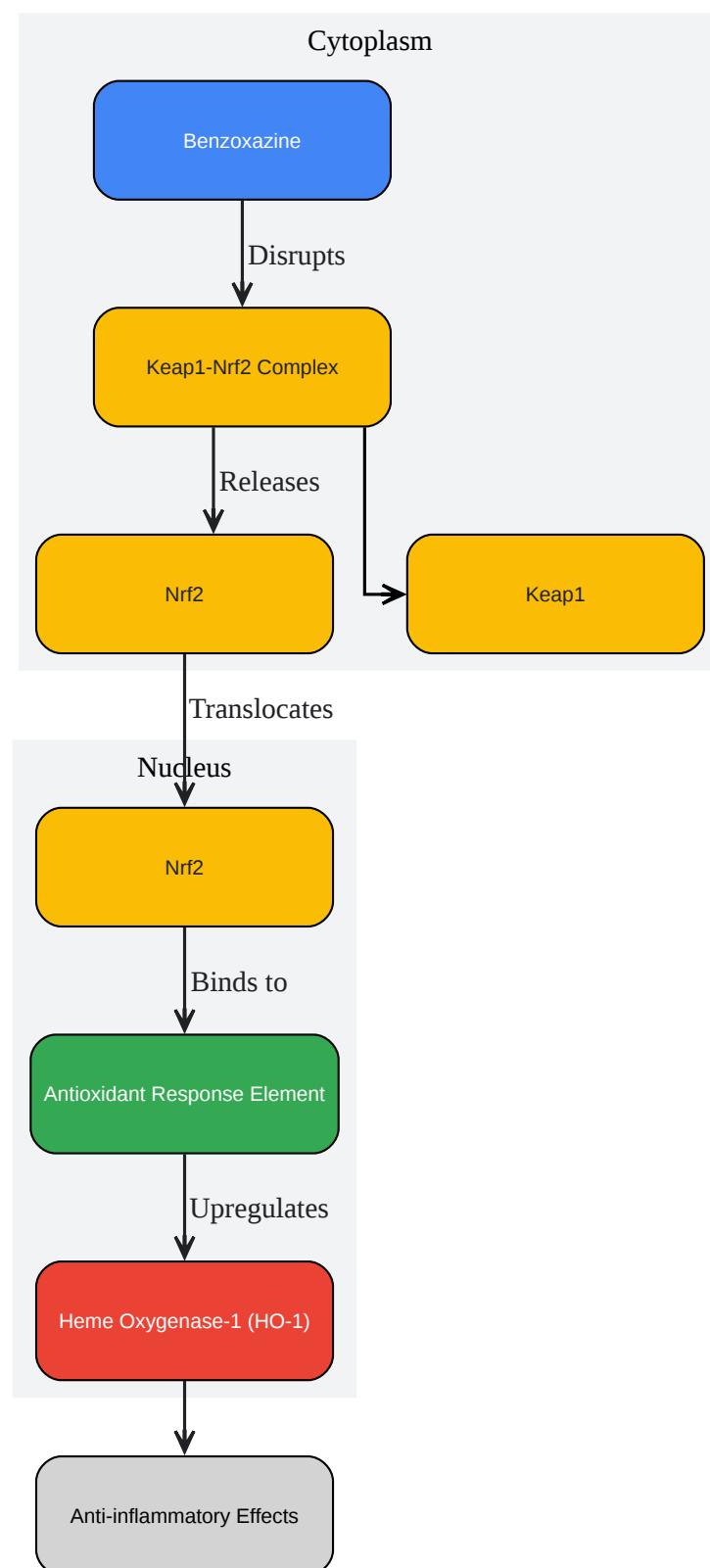
- The introduction of a 1,2,3-triazole moiety at the 7-position of the 2H-1,4-benzoxazin-3(4H)-one core is crucial for the anti-inflammatory activity.[2]
- The nature of the substituent on the benzyl group attached to the triazole ring influences the potency. The electron-withdrawing trifluoromethyl group at the para position (e16) showed the most significant inhibition of NO production.[2]

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-stimulated BV-2 Cells

- Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
- Cell Treatment: Cells are pre-treated with various concentrations of the benzoxazine derivatives for 1 hour.
- LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture and incubating for 24 hours.
- Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
- Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Signaling Pathway: Activation of the Nrf2-HO-1 Pathway

The anti-inflammatory mechanism of these benzoxazine derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.^{[2][7]} Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon stimulation by the benzoxazine derivatives, Nrf2 translocates to the nucleus, leading to the upregulation of HO-1, which in turn reduces the production of pro-inflammatory mediators.^[2]

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